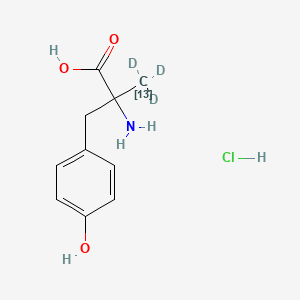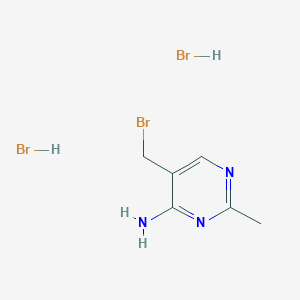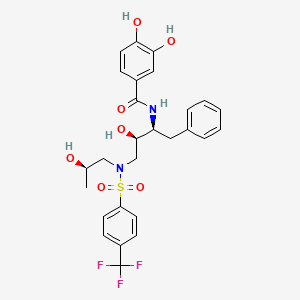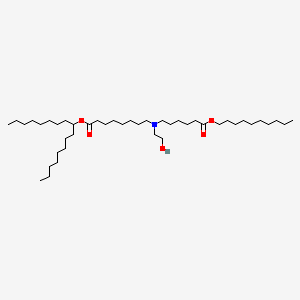![molecular formula C28H48N4O18 B12409725 GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)
GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-acetylglucosamine (1-3) [N-acetylglucosamine (1-6)] N-acetylgalactosamine-threonine is a complex glycopeptide. It is a part of the O-glycan family, which are carbohydrates attached to the oxygen atom of serine or threonine residues in proteins. This compound is significant in the study of glycosylation, a process where sugars are chemically attached to proteins, influencing their function and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-acetylglucosamine (1-3) [N-acetylglucosamine (1-6)] N-acetylgalactosamine-threonine involves multiple steps:
Glycosylation: The initial step involves the glycosylation of threonine with N-acetylgalactosamine.
Sequential Addition: N-acetylglucosamine units are then sequentially added to the N-acetylgalactosamine-threonine core through glycosidic bonds.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound typically involves enzymatic synthesis using glycosyltransferases. These enzymes facilitate the transfer of sugar moieties to the protein backbone, ensuring high specificity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar moieties.
Reduction: Reduction reactions can target the carbonyl groups in the N-acetyl groups.
Substitution: Substitution reactions can occur at the hydroxyl groups, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products
The major products of these reactions include oxidized, reduced, or substituted derivatives of the original glycopeptide, which can be further analyzed for their structural and functional properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used to study glycosylation patterns and their effects on protein function. It serves as a model compound for understanding the synthesis and modification of glycoproteins.
Biology
In biological research, it is used to investigate cell signaling pathways and protein interactions. The glycosylation of proteins is crucial for their stability, localization, and function.
Medicine
In medicine, this compound is studied for its role in disease mechanisms, particularly in cancer and autoimmune diseases. Aberrant glycosylation patterns are often associated with these conditions.
Industry
In the industrial sector, it is used in the production of biopharmaceuticals, where glycosylation is essential for the efficacy and stability of therapeutic proteins.
Wirkmechanismus
The compound exerts its effects through the modification of protein structures. The glycosylation process alters the protein’s conformation, affecting its interactions with other molecules. This modification can influence various cellular processes, including signal transduction, immune response, and protein degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-acetylglucosamine (1-3) N-acetylgalactosamine-threonine
- N-acetylglucosamine (1-6) N-acetylgalactosamine-threonine
- N-acetylglucosamine (1-3) [N-acetylglucosamine (1-6)] N-acetylgalactosamine-serine
Uniqueness
The uniqueness of N-acetylglucosamine (1-3) [N-acetylglucosamine (1-6)] N-acetylgalactosamine-threonine lies in its branched structure, which provides a more complex model for studying glycosylation. The presence of multiple N-acetylglucosamine units allows for the investigation of more intricate glycosylation patterns and their biological implications.
Eigenschaften
Molekularformel |
C28H48N4O18 |
|---|---|
Molekulargewicht |
728.7 g/mol |
IUPAC-Name |
(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid |
InChI |
InChI=1S/C28H48N4O18/c1-8(15(29)25(43)44)46-28-18(32-11(4)37)24(50-27-17(31-10(3)36)23(42)20(39)13(6-34)48-27)21(40)14(49-28)7-45-26-16(30-9(2)35)22(41)19(38)12(5-33)47-26/h8,12-24,26-28,33-34,38-42H,5-7,29H2,1-4H3,(H,30,35)(H,31,36)(H,32,37)(H,43,44)/t8-,12-,13-,14-,15+,16-,17-,18-,19-,20-,21+,22-,23-,24-,26-,27+,28+/m1/s1 |
InChI-Schlüssel |
HWIHOSGHOVCLLL-CDMBHVJBSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)C |
Kanonische SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
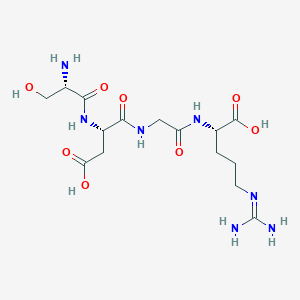
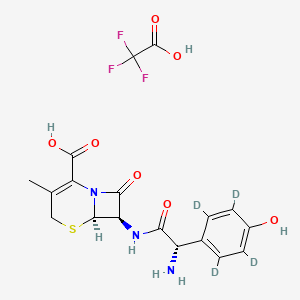

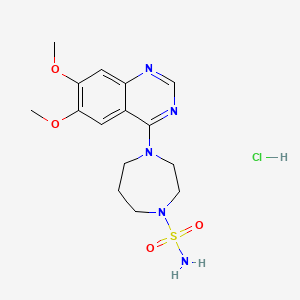
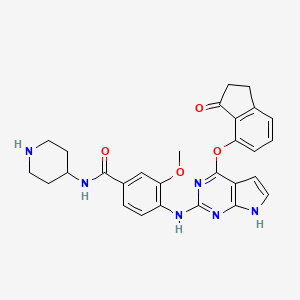
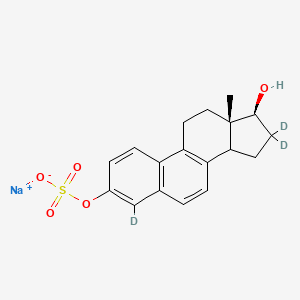
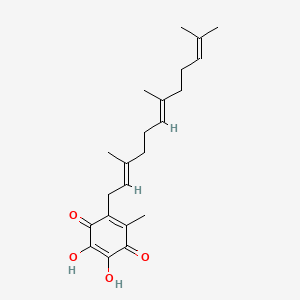
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12409705.png)
